Dechloroclozapine
Overview
Description
Dechloroclozapine (DCZ) is a potent, selective, and highly brain-penetrable muscarinic hM3Dq and hM4Di DREADD actuator with minimal off-target actions . It has been reported to have high affinity and selectivity for muscarinic-based DREADDs . DCZ selectively stimulates DREADDs, but not non-DREADDs, cells .
Scientific Research Applications
1. Clozapine and Its Effects on Neuronal and Nitric Oxide Disturbances
- Study: "Clozapine administration reverses behavioral, neuronal, and nitric oxide disturbances in the neonatal ventral hippocampus rat" (Bringas et al., 2012).
- Findings: This study explored clozapine's impact on behaviors and neuronal changes in rats, particularly focusing on its effects on nitric oxide levels in the brain. Clozapine administration was observed to reverse hyperlocomotion in a novel environment, indicating its potential for modulating neuronal rearrangement and nitric oxide levels in certain brain regions, suggesting implications for schizophrenia treatment.
2. Protective Role of Clozapine Metabolites in Neuronal Health
- Study: "Clozapine metabolites protect dopaminergic neurons through inhibition of microglial NADPH oxidase" (Jiang et al., 2016).
- Findings: This research demonstrated the neuroprotective effects of clozapine metabolites, particularly highlighting their role in protecting dopaminergic neurons by inhibiting microglial activation. The study suggested that these metabolites might be effective in treating neurodegenerative diseases due to their capacity to modulate neuroinflammation.
3. Genetic Analysis of Clozapine Metabolism
- Study: "Pharmacogenomic Variants and Drug Interactions Identified Through the Genetic Analysis of Clozapine Metabolism" (Pardiñas et al., 2019).
- Findings: This study employed genome-wide association studies to uncover genetic markers influencing clozapine plasma concentrations. The identification of specific genetic variants related to clozapine metabolism could lead to better clinical management of treatment-resistant schizophrenia.
4. Pharmacokinetics of Atypical Antipsychotics
- Study: "Understanding variability in the pharmacokinetics of atypical antipsychotics – focus on clozapine, olanzapine and aripiprazole population models" (Jovanović et al., 2020).
- Findings: This paper focused on the pharmacokinetics of clozapine, highlighting factors contributing to variabilityin drug elimination and pharmacometric modeling. It underscored the importance of understanding individual differences in drug metabolism, influenced by factors like genetic polymorphism and demographic characteristics, in optimizing antipsychotic therapy.
5. Cerebral Metabolic Changes Induced by Clozapine
- Study: "Cerebral metabolic changes induced by clozapine in schizophrenia and related to clinical improvement" (Molina et al., 2005).
- Findings: This research investigated the impact of clozapine on brain metabolism in patients with schizophrenia. The study revealed that clozapine decreased prefrontal and basal ganglia activity and increased occipital metabolism. These metabolic changes were associated with improvements in various schizophrenia symptoms, offering insights into clozapine's unique mechanism of action.
6. Pharmacogenetics of Antipsychotic-Induced Weight Gain
- Study: "Pharmacogenetics of antipsychotic-induced weight gain: review and clinical implications" (Lett et al., 2012).
- Findings: This review discussed the genetic factors influencing weight gain induced by second-generation antipsychotics like clozapine. It identified several genes, including HTR2C and leptin, as significant contributors to antipsychotic-induced weight gain, emphasizing the need for genetically informed treatment approaches.
7. Glycine Transport and Clozapine's Mechanism of Action
- Study: "Inhibition of System A-mediated glycine transport in cortical synaptosomes by therapeutic concentrations of clozapine: implications for mechanisms of action" (Javitt et al., 2005).
- Findings: The study highlighted clozapine's potential to inhibit synaptosomal glycine transport at therapeutic concentrations. This effect might contribute to the drug's unique efficacy in schizophrenia treatment by modulating NMDA receptor-mediated neurotransmission.
Future Directions
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
CAS RN |
1977-07-7 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.